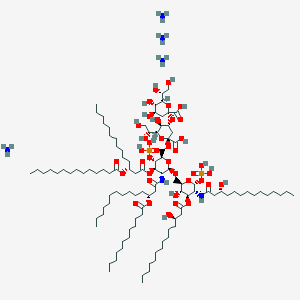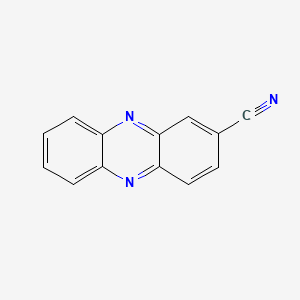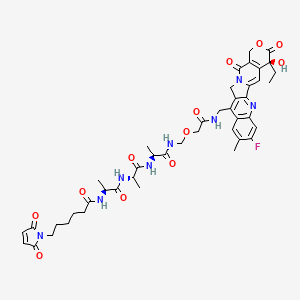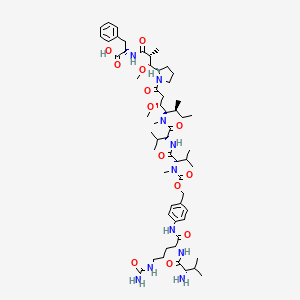![molecular formula C48H50F2N10O5 B11929648 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY3502970, also known as Orforglipron, is an oral, non-peptide, small molecule glucagon-like peptide-1 receptor agonist. It has been developed by Eli Lilly and Company as a potential treatment for type 2 diabetes and obesity. Unlike peptide-based GLP-1 receptor agonists, Orforglipron is easier to produce and is expected to be more cost-effective .
Méthodes De Préparation
The synthesis of Orforglipron involves several key steps:
Cyclization: A dihydropyridine compound with different protecting groups reacts with (4-fluoro-3,5-dimethylphenyl)hydrazine to form a key intermediate.
Addition Reaction: The intermediate undergoes an addition reaction with 2-isocyanato-1,1-dimethoxyethane under basic conditions.
Buchwald Coupling: The product from the addition reaction undergoes Buchwald coupling.
Deprotection and Salt Formation: The amino protecting group is removed, and the compound is converted to its salt form.
Final Reaction: The final product, Orforglipron, is obtained by reacting the compound with another intermediate.
Analyse Des Réactions Chimiques
Orforglipron undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
Orforglipron has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of non-peptide GLP-1 receptor agonists.
Biology: It helps in understanding the biological pathways involving GLP-1 receptors.
Medicine: It is being investigated for its potential to treat type 2 diabetes and obesity by improving glycemic control and promoting weight loss.
Industry: Its ease of production and cost-effectiveness make it a promising candidate for large-scale pharmaceutical manufacturing .
Mécanisme D'action
Orforglipron acts as a glucagon-like peptide-1 receptor agonist. It binds to the GLP-1 receptor, activating it and leading to several physiological effects:
Blood Glucose Regulation: It enhances insulin secretion in response to glucose, thereby lowering blood glucose levels.
Gastric Emptying: It delays gastric emptying, which helps in reducing appetite and promoting weight loss.
Appetite Reduction: By acting on the central nervous system, it reduces appetite
Comparaison Avec Des Composés Similaires
Orforglipron is unique compared to other GLP-1 receptor agonists due to its non-peptide nature and oral bioavailability. Similar compounds include:
Danuglipron: Another oral GLP-1 receptor agonist.
Lotiglipron: A peptide-based GLP-1 receptor agonist.
Semaglutide: An injectable GLP-1 receptor agonist .
Orforglipron stands out due to its ease of production, cost-effectiveness, and potential for oral administration, making it a promising candidate for treating type 2 diabetes and obesity.
Propriétés
Formule moléculaire |
C48H50F2N10O5 |
|---|---|
Poids moléculaire |
885.0 g/mol |
Nom IUPAC |
3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62)/t27-,28-,30-,44?,48-/m0/s1 |
Clé InChI |
ODKSGLKPGFWSSB-BWIQJDIQSA-N |
SMILES isomérique |
C[C@H]1C[C@]1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |
SMILES canonique |
CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)





![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)

![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

